Acetimidoquinone

Vue d'ensemble

Description

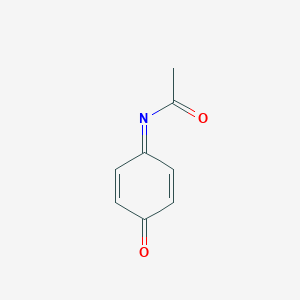

Acetimidoquinone, also known as N-acetyl-p-benzoquinonimine, N-acetylimidoquinone, or NAPQI, is a chemical compound with the molecular formula C8H7NO2 . It is proposed to be the “ultimate” toxic metabolite of acetaminophen .

Synthesis Analysis

Acetimidoquinone was initially prepared by oxidation of acetaminophen with lead tetraacetate and characterized as a Diels-Alder adduct . It can also be generated electrochemically in buffer . Further synthesis in stable benzene solution and reactivity studies have been conducted .

Molecular Structure Analysis

The molecular weight of Acetimidoquinone is 149.15 . The percent composition is C 64.42%, H 4.73%, N 9.39%, O 21.45% . The standard InChI is InChI=1S/C8H7NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3 .

Physical And Chemical Properties Analysis

Acetimidoquinone appears as yellow cubic crystals with a melting point of 74-75°C . It sublimes at 45-50°C (0.07 mm Hg) . The UV max (n-hexane) is at 263, 376 nm . The density is 1.1±0.1 g/cm3, and the boiling point is 255.6±43.0 °C at 760 mmHg .

Applications De Recherche Scientifique

- NAPQI is formed during the metabolism of acetaminophen in the liver. It overwhelms the supply of glutathione, leading to the binding of unbound NAPQI to cysteine residues in hepatocytes. This process results in the formation of APAP-cys protein adducts, which contribute to hepatotoxicity .

- Recent studies have shown that sex-based physiology influences APAP-induced protein adduct formation. Males are less likely to develop NAPQI protein adducts at therapeutic APAP doses compared to females .

- Computational docking studies reveal how NAPQI interacts with proteins. Insights from these models aid in designing drugs that minimize NAPQI-related toxicity .

Hepatotoxicity and APAP Metabolism

Sex-Based Differences in NAPQI Formation

Computational Modeling and Drug Design

Mécanisme D'action

Target of Action

NAPQI, also known as N-acetyl-p-benzoquinone imine, is a toxic byproduct produced during the metabolism of the analgesic paracetamol (acetaminophen) . The primary targets of NAPQI are the liver cells, specifically the cellular proteins within these cells . It is also known to interact with critical proteins and cause increased susceptibility to oxidative stress .

Mode of Action

NAPQI interacts with its targets in the liver through a process of covalent binding . This interaction results in the depletion of glutathione, a critical antioxidant in the body, and causes damage to the liver cells . The mechanism by which toxicity results is complex, but it is believed to involve reaction between unconjugated NAPQI and critical proteins .

Biochemical Pathways

NAPQI is produced via the cytochrome P-450 pathway, specifically CYP3A4 and CYP2E1 . This pathway leads to the production of NAPQI, which is extremely toxic to liver tissue . When a toxic dose of paracetamol is ingested, the normal glucuronide pathway is saturated and large amounts of NAPQI are produced .

Pharmacokinetics

NAPQI is normally produced only in small amounts and is almost immediately detoxified in the liver . The minimum dosage at which paracetamol causes toxicity usually is 7.5 to 10g in the average person .

Result of Action

The result of NAPQI’s action is severe damage to the liver, which becomes apparent 3–4 days after ingestion and may result in death from fulminant liver failure several days after the overdose . NAPQI is highly reactive and is primarily responsible for acetaminophen-induced hepatotoxicity .

Action Environment

The action of NAPQI can be influenced by environmental factors such as concurrent alcohol intake, which significantly lowers the thresholds for paracetamol toxicity . Chronic alcoholics may be more susceptible to adverse effects due to reduced glutathione levels . Other populations may experience effects at lower or higher dosages depending on differences in P-450 enzyme activity and other factors which affect the amount of NAPQI produced .

Safety and Hazards

Propriétés

IUPAC Name |

N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNSECGXFRDEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1C=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198756 | |

| Record name | Acetimidoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetimidoquinone | |

CAS RN |

50700-49-7 | |

| Record name | N-Acetyl-p-benzoquinonimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50700-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetimidoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetimidoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Oxocyclohexa-2,5-dien-1-ylidene)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETIMIDOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6S9BN13TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

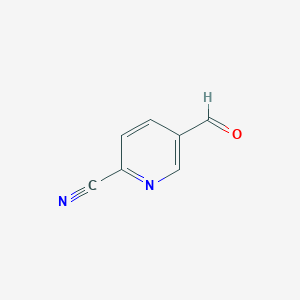

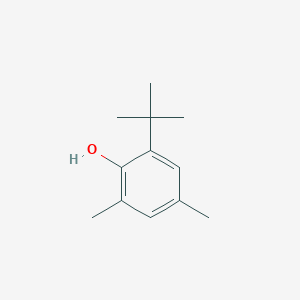

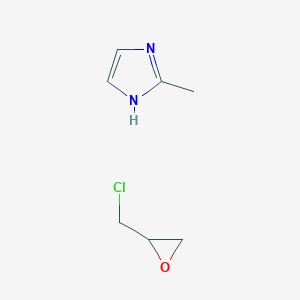

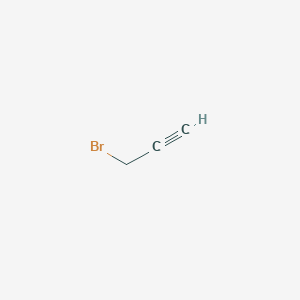

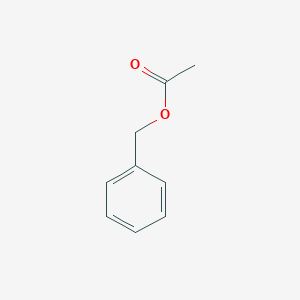

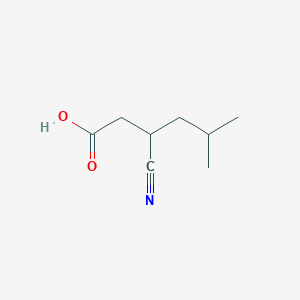

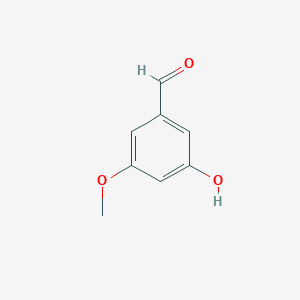

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B43262.png)